molecular formula C10H8ClN B1625541 6-Chloro-3-methylquinoline CAS No. 97041-62-8

6-Chloro-3-methylquinoline

Cat. No. B1625541
CAS RN: 97041-62-8
M. Wt: 177.63 g/mol
InChI Key: VCQFSTUCFCIUPM-UHFFFAOYSA-N
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Description

6-Chloro-3-methylquinoline is a nitrogen-containing bicyclic compound with the chemical formula C₁₁H₈ClN. It belongs to the quinoline family and is characterized by its fused aromatic ring system. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics .


Synthesis Analysis

Several synthetic methods exist for obtaining 6-Chloro-3-methylquinoline. One common approach involves the condensation of aniline with a 1,3-diketone or b-keto-aldehyde, leading to an enamine intermediate. Subsequent cyclodehydration yields the quinoline structure. Researchers have explored various starting materials and reaction conditions to optimize the synthesis .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-methylquinoline consists of a quinoline nucleus with a chlorine atom at position 6 and a methyl group at position 3. The nitrogen atom in the heterocyclic ring contributes to its biological activity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .


Chemical Reactions Analysis

6-Chloro-3-methylquinoline participates in various chemical reactions. Notably, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. These actions ultimately lead to rapid bacterial death. Further investigations into its reactivity and functional group modifications are essential for expanding its synthetic utility .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions informs storage and handling guidelines .

Scientific Research Applications

Crystal Structure and Antimicrobial Activity

6-Chloro-3-methylquinoline has been a focus in the synthesis of novel quinoline derivatives. Studies illustrate its role in forming ester derivatives and its crystal structure analysis. These derivatives have shown significant ABTS radical-scavenging activity, along with noteworthy antimicrobial activities against various bacterial and fungal species, indicating the potential of 6-Chloro-3-methylquinoline in developing antibacterial and antifungal agents (Tabassum et al., 2014).

Hydrazone Derivatives for Antimicrobial Properties

The chemical modification of 6-Chloro-3-methylquinoline to form hydrazone derivatives has been explored, demonstrating substantial antimicrobial efficacy. These derivatives, specifically those with electron-withdrawing groups, have shown promising activity against bacterial and fungal strains, underlining the adaptability and therapeutic potential of 6-Chloro-3-methylquinoline in antimicrobial treatment (Bawa et al., 2009).

Interaction Studies and Potential Biological Activities

Studies involving chloroquinoline derivatives, including those derived from 6-Chloro-3-methylquinoline, have examined their interaction with DNA and their potential as antioxidant and anti-diabetic agents. These investigations highlight the compound's diverse biological activities and its promise in various therapeutic domains, including diabetes management and oxidative stress mitigation (Murugavel et al., 2017).

Spectroscopic and Computational Analysis

Extensive spectroscopic and computational analyses have been conducted to elucidate the structural and electronic properties of 6-Chloro-3-methylquinoline and its derivatives. These studies provide a profound understanding of the compound's molecular interactions, paving the way for its potential application in drug design and material science (Kose et al., 2018).

Safety And Hazards

  • Environmental Impact : Consider its impact on the environment during synthesis and disposal .

Future Directions

  • Multidisciplinary Research : Collaborate with chemists, pharmacologists, and clinicians to unlock its full potential .

properties

IUPAC Name

6-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQFSTUCFCIUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546025
Record name 6-Chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methylquinoline

CAS RN

97041-62-8
Record name 6-Chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroaniline (9.59 g, 75.2 mmol) in dioxane (112 mL) was added a 6 M aqueous solution of HCl (180 mL). The reaction mixture was heated to 100° C. and a solution of 2-methyl-2-propene-1,1-diol acetate (15.5 g, 90.3 mmol) in dioxane (20 mL) was added dropwise during 1 h under an argon atmosphere. The reaction mixture was stirred for 2 h at 120° C. after which an aliquot was taken and analyzed by HPLC. Since some starting material was still left, the reaction mixture was cooled down to 100° C. and another portion of 2-methyl-2-propene-1,1-diol actetate (5.2 g, 30 mmol) was added during 1 h. After heating for 2 h at 120° C., the reaction mixture was cooled down again to 100° C. and a final portion of 2-methyl-2-propene-1,1-diol actetate (5.2 g, 30 mmol) was added during 1 h at 100° C. Heating was continued for 30 min. at 120° C. After cooling to ambient temperature the reaction mixture was diluted with water (100 mL) and extracted with 2-methoxy-2-methylpropane (2×200 mL). The combined organic phases were extracted with a 4 M HCl solution (100 mL). The combined aqueous phases were basified to pH 9 with a 4 M NaOH solution and extracted with TBME (3×200 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated at reduced pressure to afford a brown oil. The crude product was purified by flash column chromatography (silica gel, cyclohexane/EtOAc 95:5) to afford 6-chloro-3-methylquinoline as a pale brown crystalline solid (6.32 g, 35.6 mmol, 47%). 1H NMR (400 MHz, CDCl3, 298 K): δ=8.78 (d, J=2.2 Hz, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.86 (bs, 1H), 7.75 (d, J=2.2 Hz, 1H), 7.60 (dd, J=8.8 Hz, 2.2 Hz, 1H), 2.55 (s, 3H). MS (ES+): 178 (M(C10H835ClN)+H)+.
Quantity
9.59 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
2-methyl-2-propene-1,1-diol acetate
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
2-methyl-2-propene-1,1-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methyl-2-propene-1,1-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FH CASE, S CATINO… - The Journal of Organic …, 1954 - ACS Publications
This investigation was undertaken to provide new chloro-1, 10-phenanthrolines which might have use in thedetection of Fe++ or Cu+, or which, in the form of their ferrous salts, might be …
Number of citations: 14 pubs.acs.org
RN Monrad, R Madsen - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
A straightforward synthesis of substituted quinolines is described by cyclocondensation of anilines with 1,3-diols. The reaction proceeds in mesitylene solution with catalytic amounts of …
Number of citations: 105 pubs.rsc.org
L Osama, AA Laila, NA Magda, ST Atif - Der Pharma Chem, 2016 - researchgate.net
… and dil HCl in aqueous ethanol medium gave [6bromo-2-(4-methylphenyl)quinoline-4-carbonyl]hydrazinecarbothioamide (11) and 2-(4-bromophenyl)-6-chloro-3methylquinoline-4-…
Number of citations: 2 www.researchgate.net
X Li, Q Xing, P Li, J Zhao, F Li - European Journal of Organic …, 2017 - Wiley Online Library
An atom‐economic and efficient approach to the synthesis of 2‐arylquinolines has been developed. The protocol involves an iron‐catalysed cascade N‐alkylation/aerobic oxidation/…
JT Madak, CR Cuthbertson, Y Miyata… - Journal of medicinal …, 2018 - ACS Publications
… Following general protocol A, 2-(4-bromophenyl)-6-chloro-3-methylquinoline-4-carboxylic acid was recovered as a tan solid (1.57 g, 4.18 mmol, 76%). H NMR (400 MHz, DMSO-d 6 ) δ …
Number of citations: 46 pubs.acs.org

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